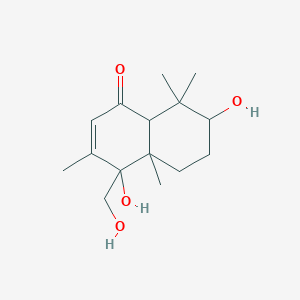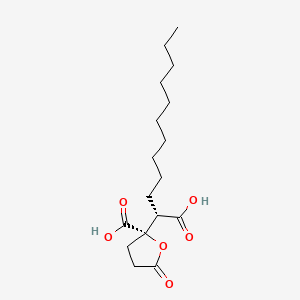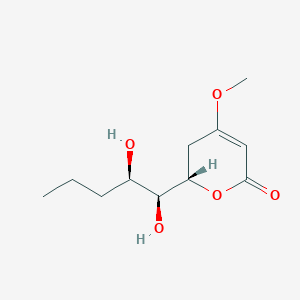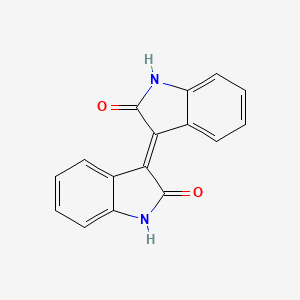
(3E)-3-(2-oxo-1H-indol-3-ylidene)-1H-indol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Isoindigo can be synthesized through several methods. One common synthetic route involves the condensation of isatin with indole under acidic conditions. The reaction typically requires a solvent such as ethanol or acetic acid and is carried out at elevated temperatures to facilitate the formation of the isoindigo structure.
Industrial Production Methods
In industrial settings, the production of isoindigo may involve large-scale batch reactions using similar condensation methods. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain high-quality isoindigo.
化学反应分析
Types of Reactions
Isoindigo undergoes various chemical reactions, including:
Oxidation: Isoindigo can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert isoindigo into leuco derivatives, which are colorless and can be re-oxidized to regenerate the original compound.
Substitution: Isoindigo can participate in substitution reactions, where functional groups on the molecule are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite are used to convert isoindigo to its leuco form.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction produces leuco isoindigo.
科学研究应用
Isoindigo has a wide range of applications in scientific research:
Chemistry: Isoindigo is used as a building block for the synthesis of various organic compounds and materials.
Biology: It has been studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Isoindigo derivatives are being explored for their therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: Isoindigo is used in the production of dyes and pigments, as well as in the development of organic electronic materials.
作用机制
The mechanism of action of isoindigo involves its interaction with various molecular targets and pathways. In biological systems, isoindigo can modulate signaling pathways related to inflammation and cell proliferation. It may inhibit specific enzymes or receptors, leading to its observed biological effects.
相似化合物的比较
Isoindigo is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:
Indigo: The parent compound from which isoindigo is derived.
Indirubin: Another derivative of indigo with distinct biological activities.
Thioindigo: A sulfur-containing analog of indigo with different chemical properties.
属性
IUPAC Name |
(3E)-3-(2-oxo-1H-indol-3-ylidene)-1H-indol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O2/c19-15-13(9-5-1-3-7-11(9)17-15)14-10-6-2-4-8-12(10)18-16(14)20/h1-8H,(H,17,19)(H,18,20)/b14-13+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCPSWPIYHDOKG-BUHFOSPRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C4=CC=CC=C4NC3=O)C(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C\3/C4=CC=CC=C4NC3=O)/C(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(1S,4S,5R,8S,9R,10S,12R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol](/img/structure/B7765479.png)
![2-[4-(4-tert-butylphenoxy)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-5-[(4-chlorobenzyl)oxy]phenol](/img/structure/B7765492.png)
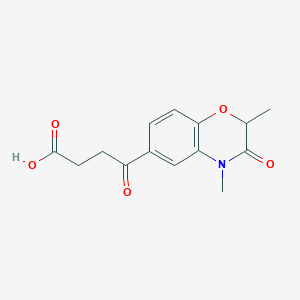
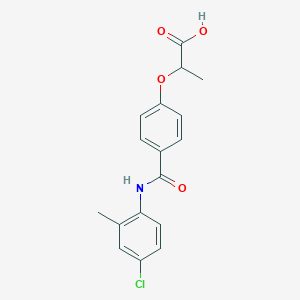
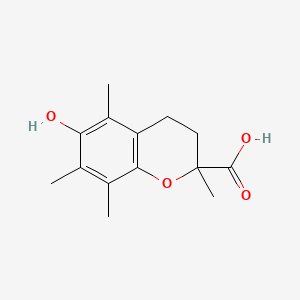
![Hexahydro-pyrrolo[3,2-b]pyrrol-2-one](/img/structure/B7765503.png)
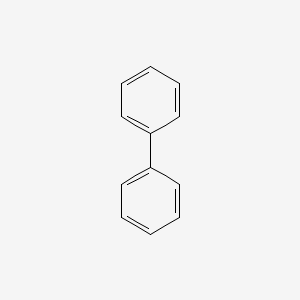
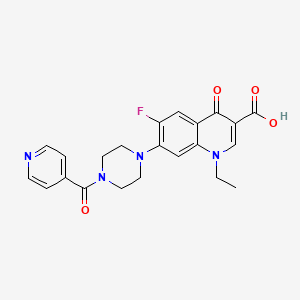
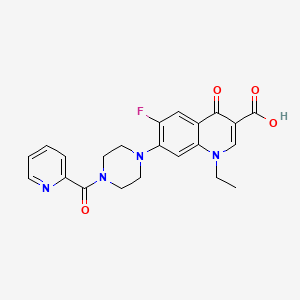
![1-Ethyl-6-fluoro-7-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B7765529.png)
![(2E,4E,6E,8E)-10-[[5-methoxy-4-[2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl]oxy]-10-oxodeca-2,4,6,8-tetraenoic acid](/img/structure/B7765535.png)
